2-(Methylsulfonyl)-4-morpholinobenzaldehyde

Vue d'ensemble

Description

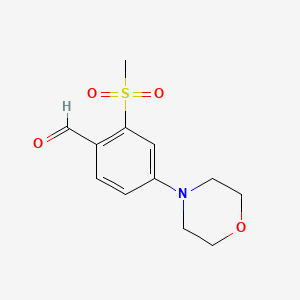

2-(Methylsulfonyl)-4-morpholinobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a methylsulfonyl group at the second position and a morpholine ring at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the sulfonylation of 4-morpholinobenzaldehyde using methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Methylsulfonyl)-4-morpholinobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

Oxidation: 2-(Methylsulfonyl)-4-morpholinobenzoic acid

Reduction: 2-(Methylsulfonyl)-4-morpholinobenzyl alcohol

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemistry: 2-(Methylsulfonyl)-4-morpholinobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and applications .

Mécanisme D'action

The mechanism of action of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can act as an electrophilic center, while the morpholine ring can enhance the compound’s binding affinity and selectivity . The exact pathways and targets involved would depend on the specific biological context and the nature of the interaction.

Comparaison Avec Des Composés Similaires

2-(4-Methylsulfonylphenyl)indole: This compound features a similar methylsulfonyl group but is based on an indole core instead of a benzaldehyde.

Methanesulfonyl chloride: A simpler compound with a methylsulfonyl group, used as a reagent in various chemical reactions.

Uniqueness: 2-(Methylsulfonyl)-4-morpholinobenzaldehyde is unique due to the combination of its functional groups and its structural features.

Activité Biologique

2-(Methylsulfonyl)-4-morpholinobenzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and CAS number 1197193-29-5. It features a morpholine ring, which is significant in various pharmacological applications due to its ability to enhance solubility and bioavailability.

Target Interactions

Research indicates that this compound interacts with several biological targets, including enzymes involved in metabolic pathways. Its sulfonyl group may enhance binding affinity to target proteins, facilitating its biological effects.

Biochemical Pathways

The compound has been shown to influence key signaling pathways, particularly those related to cell proliferation and apoptosis. It exhibits potential as an inhibitor of specific kinases, which play crucial roles in cancer cell signaling.

Antiviral Properties

Recent studies have highlighted the antiviral activity of this compound against HIV-1. In vitro evaluations demonstrated that it inhibits viral replication effectively while exhibiting low cytotoxicity in human cell lines. The IC50 values for inhibition were reported in the range of 10-20 μM, indicating a promising therapeutic window for further development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It showed significant activity against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .

Case Studies and Research Findings

-

Study on HIV Inhibition

A study focused on the synthesis and evaluation of derivatives of this compound revealed that modifications to the morpholine ring could enhance antiviral potency. The most effective derivatives exhibited IC50 values as low as 5 μM against HIV-1 . -

Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound had superior efficacy against resistant bacterial strains compared to commonly used antibiotics like penicillin and tetracycline . -

Cytotoxicity Assessment

Cytotoxicity assays conducted on various human cancer cell lines demonstrated that the compound selectively induces apoptosis in cancer cells while sparing normal cells. This selectivity was attributed to its ability to target specific cellular pathways involved in tumor growth .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzaldehyde scaffold. Key steps include:

Morpholine Introduction : Nucleophilic aromatic substitution (SNAr) at the para position using morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Sulfonation : Electrophilic sulfonation at the ortho position using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ in dichloromethane) .

-

Critical Parameters :

-

Temperature control during sulfonation to avoid over-sulfonation.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Morpholine coupling | Morpholine, K₂CO₃, DMF, 100°C | 60–75% | Competing side reactions at elevated temperatures |

| Sulfonation | CH₃SO₂Cl, AlCl₃, 0–5°C | 40–55% | Sensitivity to moisture; requires anhydrous conditions |

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholine’s equatorial protons at δ 3.6–3.8 ppm; methylsulfonyl group at δ 3.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm to assess purity (>98%) and monitor reaction progress .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 271.1) .

Q. How does the methylsulfonyl group influence the compound’s stability under varying storage conditions?

- Methodological Answer :

- The methylsulfonyl group enhances hydrolytic stability compared to sulfonamides. Storage recommendations:

- Short-term : Room temperature in desiccators (≤30°C, RH < 60%).

- Long-term : -20°C under inert gas (argon) to prevent oxidation of the aldehyde group .

Q. What in vitro biological assays are suitable for initial screening of this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-negative pathogens (e.g., Xanthomonas oryzae), with chloramphenicol as a positive control. Measure minimum inhibitory concentration (MIC) .

- Enzyme Inhibition : Test inhibition of pro-inflammatory enzymes (e.g., PDE4) using fluorescence-based assays, comparing with apremilast as a reference compound .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonation be addressed to avoid byproducts?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., tert-butyl) to block competing positions before sulfonation .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict electrophilic attack sites based on frontier molecular orbitals .

Q. What mechanistic insights explain the compound’s partial efficacy in restoring chlorophyll levels in pathogen-infected plants?

- Methodological Answer :

- Mode of Action : The methylsulfonyl group disrupts bacterial quorum sensing (e.g., in Xanthomonas oryzae), reducing virulence factor production. However, incomplete chloroplast repair suggests residual oxidative stress .

- Experimental Design :

- Compare chlorophyll fluorescence (Fv/Fm ratio) in treated vs. untreated infected plants.

- Pair with RNA-seq to identify downregulated pathogen genes (e.g., hrp genes) .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification. Key findings:

- DMSO : >50 mg/mL (ideal for stock solutions).

- Water : <0.1 mg/mL due to the hydrophobic morpholine ring.

- Co-solvency Approach : Optimize water-DMSO mixtures (e.g., 10% DMSO) for in vitro assays .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?

- Methodological Answer :

- Analog Design :

- Replace morpholine with piperazine: Increases solubility but reduces membrane permeability.

- Fluorine substitution at the benzene ring: Enhances antibacterial potency by improving electronegativity .

- Data Table :

| Analog | Modification | Bioactivity (MIC, µg/mL) |

|---|---|---|

| 2-(Methylsulfonyl)-4-piperazinobenzaldehyde | Morpholine → piperazine | 25 (vs. 18 for parent) |

| 2-(Methylsulfonyl)-4-morpholino-5-fluorobenzaldehyde | Fluorine at meta | 12 (improved activity) |

Q. What advanced chromatographic methods are required to resolve co-eluting impurities in synthetic batches?

- Methodological Answer :

- UHPLC-MS/MS : Use a BEH C18 column (1.7 µm, 2.1 × 100 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Detect impurities at ppm levels (e.g., residual AlCl₃ or sulfonic acid byproducts) .

- Chiral Separation : Employ amylose-based columns (e.g., Chiralpak IA) if stereoisomers form during synthesis .

Propriétés

IUPAC Name |

2-methylsulfonyl-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18(15,16)12-8-11(3-2-10(12)9-14)13-4-6-17-7-5-13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUGBZLMKRXOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)N2CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693893 | |

| Record name | 2-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-29-5 | |

| Record name | 2-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.